3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.
Coupling with fluoroquinoline: The oxadiazole intermediate is then coupled with a fluoroquinoline derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-ethoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and ethoxyphenyl group but lack the fluoroquinoline moiety.
6-fluoroquinoline derivatives: These compounds contain the fluoroquinoline core but differ in the substituents attached to the quinoline ring.
Uniqueness
The uniqueness of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxadiazole and fluoroquinoline moieties allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c1-2-25-16-6-4-3-5-12(16)18-22-19(26-23-18)14-10-21-15-8-7-11(20)9-13(15)17(14)24/h3-10H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDDAWUPZIMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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